5-(3-Fluorophenyl)nicotinic acid
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Overview
Description
5-(3-Fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the nicotinic acid structure.
Mechanism of Action
- 5-(3-FPh)NA may exert its effects through various mechanisms:
- Lipid Metabolism : Niacin derivatives, including 5-(3-FPh)NA , can modulate lipid metabolism. They reduce low-density lipoprotein (LDL) levels and increase high-density lipoprotein (HDL) levels, although the exact mechanism is not fully elucidated .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a related compound, plays a crucial role in various biochemical reactions . It is involved in the synthesis of NAD+ and NADP+, which are essential cofactors in numerous enzymatic reactions
Cellular Effects
Nicotinic acid and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its structural similarity to nicotinic acid, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be tested in future studies.
Metabolic Pathways
Nicotinic acid is known to be involved in several metabolic pathways, including those related to the synthesis of NAD+ and NADP+
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)nicotinic acid typically involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base to form 3-fluorocinnamic acid. This intermediate is then subjected to a cyclization reaction with ammonia to yield this compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(3-Fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
3-Fluorobenzoic Acid: A similar compound with a fluorine atom on the benzene ring, used in organic synthesis.
5-Phenyl-Nicotinic Acid: Another derivative of nicotinic acid with a phenyl group instead of a fluorophenyl group
Uniqueness
5-(3-Fluorophenyl)nicotinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
5-(3-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUBMHXTMGGFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450481 |
Source
|
Record name | 5-(3-Fluorophenyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181705-88-4 |
Source
|
Record name | 5-(3-Fluorophenyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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